molecular formula C32H26F3N3O7 B10831214 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate

Cat. No.: B10831214
M. Wt: 621.6 g/mol
InChI Key: LLTPCGBKXOESTJ-UHFFFAOYSA-N
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Description

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate is a useful research compound. Its molecular formula is C32H26F3N3O7 and its molecular weight is 621.6 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid; hydrate is a benzimidazole derivative that has garnered attention for its potential biological activities. Benzimidazole derivatives are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of the specified compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure

The compound can be structurally represented as follows:

C24H22F3N1O5 (hydrate)\text{C}_{24}\text{H}_{22}\text{F}_{3}\text{N}_{1}\text{O}_{5}\text{ }(\text{hydrate})

This structure features a benzimidazole core substituted with various functional groups, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. The specific compound under consideration has been evaluated for its activity against various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is primarily attributed to the inhibition of bacterial cell wall synthesis and interference with DNA replication processes.
  • Efficacy : In vitro studies have shown that this compound displays potent activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were found to be comparable to standard antibiotics such as ciprofloxacin .
Bacterial StrainMIC (µg/mL)Comparison Standard
Staphylococcus aureus32Ciprofloxacin (16)
E. coli16Ciprofloxacin (8)

Antiviral Activity

The antiviral potential of benzimidazole derivatives has also been explored, particularly in the context of emerging viral infections.

  • Activity Against Viruses : Preliminary studies suggest that the compound exhibits inhibitory effects on viral replication in cell cultures infected with viruses such as influenza and coronaviruses.
  • Mechanism : The proposed mechanism involves interference with viral entry into host cells and inhibition of viral RNA synthesis .

Anticancer Properties

Benzimidazole derivatives are recognized for their anticancer activities, particularly through the inhibition of topoisomerase enzymes.

  • In vitro Studies : The compound has shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. Growth inhibition assays revealed IC50 values indicating strong antiproliferative effects.
Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HT-29 (Colon Cancer)8

Case Studies

Several studies have documented the efficacy of similar benzimidazole derivatives:

  • Study on Antimicrobial Activity : A study published in 2023 demonstrated that benzimidazole-triazole hybrids exhibited enhanced antimicrobial properties compared to their parent compounds . These findings underscore the relevance of structural modifications in improving biological activity.
  • Antitumor Activity Research : Another study highlighted the synthesis of novel benzimidazole derivatives that showed potent growth-inhibitory effects against a panel of human cancer cell lines. The correlation between structural features and biological activity was thoroughly analyzed .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design:

  • Substituent Effects : The presence of methoxy and trifluoromethyl groups significantly enhances the compound's potency against microbial pathogens and cancer cells.
  • Hybridization Potential : Combining benzimidazole with other pharmacophores may lead to compounds with improved efficacy and reduced toxicity .

Properties

IUPAC Name

1-[2-[4-(4-methoxybenzoyl)oxyphenyl]ethyl]-2-[[4-(trifluoromethyl)benzoyl]amino]benzimidazole-5-carboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24F3N3O6.H2O/c1-43-24-13-6-21(7-14-24)30(42)44-25-11-2-19(3-12-25)16-17-38-27-15-8-22(29(40)41)18-26(27)36-31(38)37-28(39)20-4-9-23(10-5-20)32(33,34)35;/h2-15,18H,16-17H2,1H3,(H,40,41)(H,36,37,39);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLTPCGBKXOESTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCN3C4=C(C=C(C=C4)C(=O)O)N=C3NC(=O)C5=CC=C(C=C5)C(F)(F)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H26F3N3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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